molecular formula C14H15NO2S B3072059 alpha-(3-Methylsulfonylphenyl)benzylamine CAS No. 1016509-13-9

alpha-(3-Methylsulfonylphenyl)benzylamine

Cat. No. B3072059
CAS RN: 1016509-13-9
M. Wt: 261.34 g/mol
InChI Key: KTCYDOZUYHQARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(3-Methylsulfonylphenyl)benzylamine is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzylamines, which alpha-(3-Methylsulfonylphenyl)benzylamine is a type of, can be achieved through several methods. One common method is the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of alpha-(3-Methylsulfonylphenyl)benzylamine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .


Chemical Reactions Analysis

Benzylamines, such as alpha-(3-Methylsulfonylphenyl)benzylamine, can undergo a variety of chemical reactions. For instance, they can be alkylated with alcohols using a Mn(I) pincer catalyst . They can also undergo reactions with boronic acids and cyanamidyl/arylcyanamidyl radicals .


Physical And Chemical Properties Analysis

Alpha-(3-Methylsulfonylphenyl)benzylamine is a water-soluble compound . It should be stored at room temperature, away from moisture .

Scientific Research Applications

Photooxidative Phosphorylation of Benzylamines

Alpha-(3-Methylsulfonylphenyl)benzylamine can be used in the synthesis of α-aminophosphorus compounds through a process called photooxidative phosphorylation . This process involves the use of visible light, phosphinylidenes, and benzylamine derivatives for the synthesis of α-aminophosphorus products under aerobic conditions .

Aza-Michael Additions

This compound can also be used in Aza-Michael additions to α,β-unsaturated esters to prepare N-benzylated β-amino esters . This process is carried out in the absence of a solvent and involves the use of catalytic amounts of DBU (0.2 eq) via a solvent-free reaction .

Reaction with CO2

Alpha-(3-Methylsulfonylphenyl)benzylamine can react with CO2 in a variety of solvents with and without the presence of basic additives . This reaction can lead to the formation of new adducts associated with CO2 protected benzylamine .

Synthesis of Therapeutic Targets

The compound can be used in the synthesis of α-aminophosphorus therapeutic targets . These targets are synthesized through the hydrophosphorylation of C=N or C=O bonds .

Synthesis of Bioactive Molecules

Alpha-(3-Methylsulfonylphenyl)benzylamine can be used in the synthesis of bioactive molecules . These molecules have been used as anti-tumor or antibacterial agents, as treatment of bone-related disease, and as radiopharmaceuticals or against hypertension .

Synthesis of Pesticide Agrochemicals

This compound can also be used in the synthesis of pesticide agrochemicals . These agrochemicals are organophosphorus compounds that have dominated the field of pesticide agrochemicals .

Mechanism of Action

While the specific mechanism of action for alpha-(3-Methylsulfonylphenyl)benzylamine is not mentioned in the search results, benzylamines are known to inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis . This results in a deficiency in ergosterol, a major fungal membrane sterol, leading to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .

Safety and Hazards

Alpha-(3-Methylsulfonylphenyl)benzylamine is for research use only and not for medicinal, household, or other use . It may cause skin and eye irritation, and possibly respiratory irritation .

properties

IUPAC Name

(3-methylsulfonylphenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCYDOZUYHQARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(3-Methylsulfonylphenyl)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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